Diisononyl adipate

Description

Properties

IUPAC Name |

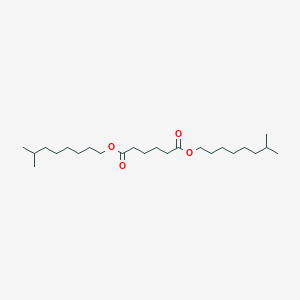

bis(7-methyloctyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-21(2)15-9-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-6-10-16-22(3)4/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWLCKHHUFBVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)CCCCC(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Record name | DIISONONYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860489 | |

| Record name | Bis(7-methyloctyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisononyl adipate is a colorless liquid. (USCG, 1999), Liquid; Pellets or Large Crystals | |

| Record name | DIISONONYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedioic acid, 1,6-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33703-08-1, 928716-02-3 | |

| Record name | DIISONONYL ADIPATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisononyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033703081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-diisononyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(7-methyloctyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisononyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMQ5JF4857 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

diisononyl adipate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisononyl adipate (B1204190) (DINA) is a complex mixture of isomeric esters derived from adipic acid and isononyl alcohol.[1][2] It is a high molecular weight, branched-chain plasticizer primarily utilized to impart flexibility to polymeric materials, most notably polyvinyl chloride (PVC).[3] DINA is characterized by its excellent low-temperature performance, low volatility, and favorable toxicological profile compared to some traditional phthalate (B1215562) plasticizers.[4][5] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and synthesis of diisononyl adipate, with a focus on experimental methodologies relevant to research and development.

Chemical Structure and Identification

This compound is not a single compound but rather a mixture of isomers due to the branched nature of the isononyl alcohol reactant. The general structure consists of a central adipic acid backbone esterified with two isononyl alcohol molecules.[2] The isononyl alcohol itself is a mixture of various C9 branched-chain isomers.

Molecular Formula: C₂₄H₄₆O₄[6][7]

Molecular Weight: 398.62 g/mol [6][7]

Synonyms: DINA, Hexanedioic acid, diisononyl ester, Adipic acid diisononyl ester[7][8]

The chemical structure of a representative this compound isomer, bis(7-methyloctyl) hexanedioate, is depicted below.

Caption: Chemical structure of a this compound isomer.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application as a plasticizer and for predicting its environmental fate and behavior.

| Property | Value | Test Method/Reference |

| Physical State | Colorless, oily liquid | [7][8] |

| Boiling Point | 232 - 233 °C | OECD 103 (general)[6][9] |

| Melting Point | -60 °C | [6] |

| Density | 0.92 g/cm³ at 20 °C | ASTM D4052 (typical)[4][10] |

| Kinematic Viscosity | 24 mm²/s at 20 °C | ASTM D445 (typical)[4][11] |

| Flash Point | 228 °C (Pensky-Martens closed cup) | [4] |

| Auto-ignition Temperature | > 370 °C | [4] |

| Water Solubility | 2.2 x 10⁻⁴ mg/L at 20 °C | OECD 105 (general)[6][12] |

| log Kow (Octanol-Water Partition Coefficient) | 9.24 | [6] |

Experimental Protocols for Physicochemical Properties

The determination of the physicochemical properties of this compound should follow standardized methodologies to ensure accuracy and reproducibility. Below are summaries of the principles behind the cited standard test methods.

Boiling Point (OECD Guideline 103)

This guideline presents several methods for determining the boiling point of a substance.[9][13][14] For a liquid like this compound, a common approach is the ebulliometer method .

-

Principle: An ebulliometer is used to measure the boiling point of a liquid at a known pressure. The temperature of the boiling liquid and its vapor are measured under equilibrium conditions.

-

Apparatus: A glass apparatus (ebulliometer) with a heating element, a condenser, and a calibrated temperature measuring device.

-

Procedure:

-

The ebulliometer is charged with the this compound sample.

-

The sample is heated to its boiling point, and the temperature is allowed to stabilize.

-

The boiling temperature and the ambient pressure are recorded.

-

The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a pressure-temperature nomograph or the Clausius-Clapeyron equation.

-

Density (ASTM D4052)

This standard test method covers the determination of the density of petroleum products and viscous oils, and it is suitable for this compound.[10][15][16]

-

Principle: The method is based on the measurement of the change in the frequency of oscillation of a U-shaped tube when it is filled with the sample liquid. The density is a function of the oscillation period.

-

Apparatus: A digital density meter equipped with a U-tube oscillator, a temperature-controlled housing, and a frequency counter.

-

Procedure:

-

The instrument is calibrated using two reference fluids of known density (e.g., dry air and pure water).

-

The sample of this compound is introduced into the U-tube, ensuring no air bubbles are present.

-

The U-tube is brought to the desired temperature (e.g., 20 °C).

-

The instrument measures the oscillation period of the filled tube and calculates the density based on the calibration data.

-

Kinematic Viscosity (ASTM D445)

This method specifies a procedure for determining the kinematic viscosity of liquid petroleum products, which is applicable to this compound.[11][17][18]

-

Principle: The time is measured for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a timing device.

-

Procedure:

-

The viscometer is charged with the this compound sample.

-

The viscometer is placed in a constant-temperature bath until the sample reaches the test temperature.

-

The liquid is drawn up into the upper bulb of the viscometer.

-

The time taken for the liquid to flow between two marked points on the capillary is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant.

-

Water Solubility (OECD Guideline 105)

This guideline describes the column elution method for determining the water solubility of substances with low solubility, such as this compound.[12][19]

-

Principle: Water is passed through a column packed with an inert support material coated with the test substance. The concentration of the substance in the eluate is measured until saturation is reached.

-

Apparatus: A chromatography column, an inert support material (e.g., glass beads or silica (B1680970) gel), a pump for delivering water at a constant flow rate, and an analytical instrument for concentration measurement (e.g., GC-MS).

-

Procedure:

-

The inert support is coated with this compound.

-

The coated support is packed into the column.

-

Water is pumped through the column at a low, constant flow rate.

-

Fractions of the eluate are collected and the concentration of this compound is determined.

-

The process is continued until the concentration in the eluate reaches a plateau, which represents the water solubility.

-

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the esterification of adipic acid with isononyl alcohol.[3][20] Two main catalytic approaches are employed: traditional chemical catalysis and modern enzymatic catalysis.

Traditional Chemical Synthesis

This method utilizes acid catalysts to facilitate the esterification reaction at elevated temperatures.[3]

-

Reactants:

-

General Procedure:

-

Adipic acid, isononyl alcohol, and the catalyst are charged into a reactor equipped with a stirrer, a heating mantle, and a condenser with a water separator (e.g., Dean-Stark apparatus).

-

The reaction mixture is heated to a temperature between 140 °C and 220 °C.[3]

-

The esterification reaction produces water as a byproduct, which is continuously removed by azeotropic distillation to drive the reaction to completion.

-

The reaction progress is monitored by measuring the amount of water collected or by analyzing the acid value of the reaction mixture.

-

Once the reaction is complete, the crude product is purified. This typically involves neutralization of the acid catalyst, washing with water, and removal of unreacted alcohol and other volatile impurities by vacuum distillation.

-

Enzymatic Synthesis

An environmentally friendlier alternative involves the use of immobilized lipases as biocatalysts.[3] This method proceeds under milder conditions.

-

Reactants:

-

Adipic acid

-

Isononyl alcohol (a molar ratio of 1:3 is often optimal)[3]

-

Immobilized lipase (B570770) (e.g., from Thermomyces lanuginosus)[3]

-

-

General Procedure:

-

Adipic acid, isononyl alcohol, and the immobilized lipase are added to a reactor. This process is often carried out in a solvent-free system.[3]

-

The mixture is incubated at a moderate temperature, typically around 50 °C.[3]

-

A vacuum (e.g., 13.3 kPa) is applied to remove the water produced during the esterification, shifting the equilibrium towards the product.[3]

-

The reaction is allowed to proceed for several hours until high conversion is achieved.

-

The immobilized enzyme is separated from the product by simple filtration and can be reused.

-

The resulting this compound is typically of high purity and may require minimal further purification.

-

The generalized workflow for the synthesis of this compound is illustrated in the following diagram.

Caption: Generalized workflow for chemical and enzymatic synthesis of DINA.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present.

-

Sample Preparation: As a liquid, this compound can be analyzed neat by placing a thin film between two salt plates (e.g., KBr or NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.[21][22]

-

Expected Absorptions:

-

Strong C=O stretching vibration for the ester functional group around 1735 cm⁻¹.

-

C-O stretching vibrations in the region of 1250-1150 cm⁻¹.

-

C-H stretching and bending vibrations from the long alkyl chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the types and proximity of protons, while ¹³C NMR provides information on the different carbon environments.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Expected ¹H NMR Signals:

-

Signals corresponding to the methylene (B1212753) protons of the adipic acid backbone.

-

A complex pattern of signals from the various methylene and methine protons of the branched isononyl chains.

-

Signals from the terminal methyl groups of the isononyl chains.

-

-

Expected ¹³C NMR Signals:

-

A signal for the carbonyl carbon of the ester group around 173 ppm.

-

Signals for the carbons of the adipic acid and isononyl chains.

-

Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Ionization Methods: For a relatively volatile and thermally stable compound like this compound, Electron Ionization (EI) or Chemical Ionization (CI) coupled with Gas Chromatography (GC-MS) can be used.[23][24] Electrospray Ionization (ESI) is also a possibility.

-

Expected Results: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the specific isomer, as well as characteristic fragment ions resulting from the cleavage of the ester bonds and fragmentation of the alkyl chains.

Safety and Handling

This compound is generally considered to have low acute toxicity.[6] However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[25]

-

Reactivity: this compound is an ester and can react with strong acids and bases. It can also react with strong oxidizing agents.[8][25]

-

Storage: Store in a cool, dry place away from incompatible materials.

This technical guide provides a foundational understanding of the chemical properties, structure, and synthesis of this compound. For specific research applications, it is recommended to consult the detailed standard test methods and relevant scientific literature.

References

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. canada.ca [canada.ca]

- 3. This compound (DINA) [benchchem.com]

- 4. univarsolutions.com [univarsolutions.com]

- 5. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 6. cpsc.gov [cpsc.gov]

- 7. This compound CAS#: 33703-08-1 [m.chemicalbook.com]

- 8. This compound | C24H46O4 | CID 6427097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. laboratuar.com [laboratuar.com]

- 10. ASTM D4052 - eralytics [eralytics.com]

- 11. ASTM D445 - eralytics [eralytics.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 16. psgraw.com [psgraw.com]

- 17. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 18. ASTM D445 - Clark Testing [clarktesting.com]

- 19. filab.fr [filab.fr]

- 20. bastone-plastics.com [bastone-plastics.com]

- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. as.uky.edu [as.uky.edu]

- 24. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 25. This compound | 33703-08-1 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of Diisononyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisononyl adipate (B1204190) (DINA) is a primary non-phthalate plasticizer utilized to impart flexibility to polymers, most notably polyvinyl chloride (PVC). Its favorable toxicological profile and performance characteristics have led to its widespread adoption as a safer alternative to traditional phthalate (B1215562) plasticizers. This technical guide provides a comprehensive overview of the core synthesis pathways and mechanisms for DINA, with a focus on both traditional chemical catalysis and modern enzymatic methods. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers and professionals in the field.

Introduction

Diisononyl adipate is synthesized through the esterification of adipic acid with isononyl alcohol.[1] The reaction involves the formation of a diester, with water as a byproduct. The core challenge in DINA synthesis is to drive the reversible esterification reaction to completion, which is typically achieved by removing water as it is formed. Two primary methodologies have been established for the industrial production of DINA: a traditional approach relying on chemical catalysts at elevated temperatures, and a more recent, "green" approach employing enzymatic catalysts under milder conditions. This guide will delve into the specifics of both pathways.

Synthesis Pathways and Mechanisms

Traditional Chemical Catalyst Method

The conventional synthesis of DINA is a well-established process that relies on the use of acid catalysts to facilitate the esterification of adipic acid with isononyl alcohol.[1]

Mechanism: The reaction typically follows the Fischer esterification mechanism. The process is initiated by the protonation of the carbonyl oxygen of adipic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of isononyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes a series of proton transfer steps, culminating in the elimination of a water molecule and the deprotonation of the carbonyl oxygen to yield the ester and regenerate the acid catalyst. This process occurs at both ends of the dicarboxylic adipic acid to form the this compound diester.

Catalysts: A variety of catalysts can be employed in this process, with the most common being:

-

Strong Brønsted acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are frequently used due to their high catalytic activity and low cost.[1]

-

Titanium-based catalysts: Organotitanates, such as isopropyl titanate, are also effective catalysts for this esterification.[1]

-

Solid acid catalysts: More recently, solid superacids and tin oxide (SnO) loaded on activated carbon fiber have been explored to simplify catalyst recovery and reduce waste.[2]

Reaction Conditions: The chemical catalyst method is characterized by high reaction temperatures, typically ranging from 130°C to 220°C.[1][2] The reaction is often carried out under reflux conditions to facilitate the continuous removal of water, thereby shifting the reaction equilibrium towards the formation of the product. An excess of isononyl alcohol is commonly used to ensure the complete conversion of adipic acid.[1]

Modern Enzymatic Method

The enzymatic synthesis of DINA represents a more sustainable and environmentally friendly alternative to the traditional chemical method. This approach utilizes lipases as biocatalysts to perform the esterification in a solvent-free system.[3][4]

Mechanism: The enzymatic esterification proceeds through a different mechanism compared to the acid-catalyzed reaction. The reaction is initiated by the acylation of the lipase's active site (typically a serine residue) by adipic acid, forming an acyl-enzyme intermediate and releasing a molecule of water. The isononyl alcohol then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the monoester and regenerate the free enzyme. The process is repeated at the other end of the adipic acid molecule to yield this compound.

Catalyst: The most effective biocatalyst for this process is an immobilized lipase (B570770), with Eversa® lipase derived from the fungus Thermomyces lanuginosus being a prominent example.[2][3] Immobilization of the enzyme on a solid support, such as Lewatit VP OC 1600, enhances its stability, reusability, and facilitates its separation from the reaction mixture.[3]

Reaction Conditions: A key advantage of the enzymatic method is the significantly milder reaction conditions. The optimal temperature for the Eversa lipase-catalyzed synthesis of DINA is around 50°C.[2][3] The reaction is conducted in a solvent-free system, which simplifies product purification and reduces waste.[3][4] The application of a vacuum (e.g., 13.3 kPa) is crucial for removing the water byproduct and achieving high conversion rates.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the chemical and enzymatic synthesis of this compound.

Table 1: Comparison of Chemical and Enzymatic Synthesis of this compound

| Parameter | Chemical Catalyst Method | Enzymatic Method |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, titanium-based catalysts, solid superacids | Immobilized Eversa lipase |

| Temperature | 130 - 220°C[1][2] | 50°C[2][3] |

| Molar Ratio (Adipic Acid:Isononyl Alcohol) | 1:2.2 to 1:2.6[1] | 1:3[2][3] |

| Catalyst Loading | 1 - 5% by weight of substrate[2] | 10% by weight of substrate[2][3] |

| Reaction Time | ~3 hours[2] | ~6 hours[3][4] |

| Conversion Efficiency | 85 - 99%[2] | 100%[2][3] |

| Solvent | Optional, but often solvent-free in modern processes[2] | Solvent-free[3][4] |

| Key Advantage | Established technology, lower catalyst cost per unit[2] | Milder conditions, higher conversion, environmentally friendly, minimal waste[2] |

| Key Disadvantage | High energy consumption, acid waste generation, potential for byproducts[2] | Higher initial catalyst cost (though reusable)[2] |

Experimental Protocols

Detailed Protocol for Chemical Synthesis of this compound

This protocol is a representative example of a lab-scale synthesis using a chemical catalyst.

Materials:

-

Adipic acid

-

Isononyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap connected to a condenser, and a thermometer.

-

Charging Reactants: The flask is charged with adipic acid (e.g., 0.5 mol), isononyl alcohol (e.g., 1.25 mol, corresponding to a 1:2.5 molar ratio), and p-toluenesulfonic acid (e.g., 1-2% of the total reactant weight).

-

Reaction: The mixture is heated to 140-160°C with vigorous stirring. The water produced during the esterification is collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected and is considered complete when the theoretical amount of water has been removed (typically after 3-5 hours).

-

Neutralization: After cooling the reaction mixture to room temperature, the excess acid catalyst is neutralized by washing with a saturated sodium bicarbonate solution in a separatory funnel until the aqueous layer is no longer acidic.

-

Washing and Drying: The organic layer is then washed with distilled water to remove any remaining salts. The organic layer is separated and dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration. The excess isononyl alcohol is removed by vacuum distillation. The final product, this compound, is obtained as a clear, colorless liquid. The purity is typically ≥99.5%.[2]

Detailed Protocol for Enzymatic Synthesis of this compound

This protocol describes a solvent-free synthesis using immobilized lipase.

Materials:

-

Adipic acid

-

Isononyl alcohol

-

Immobilized Eversa lipase (e.g., immobilized on Lewatit VP OC 1600)

-

Reaction vessel connected to a vacuum pump

-

Shaking incubator or stirred reactor

-

Filtration apparatus

Procedure:

-

Enzyme Preparation: The immobilized lipase is prepared with a specific water activity of 0.75.[2][3]

-

Reactor Setup: A reaction vessel is set up with a magnetic stirrer or orbital shaker and connected to a vacuum system.

-

Charging Reactants: Adipic acid (e.g., 0.1 mol) and isononyl alcohol (e.g., 0.3 mol, corresponding to a 1:3 molar ratio) are added to the reaction vessel.[2][3] No solvent is used.

-

Enzyme Addition: The immobilized Eversa lipase is added to the mixture at a loading of 10% by weight of the total substrates.[2][3]

-

Reaction: The reaction mixture is maintained at 50°C with constant agitation. A vacuum of 13.3 kPa is applied to continuously remove the water produced during the esterification.[2][3] The reaction progress can be monitored by analyzing samples for the disappearance of adipic acid or the formation of DINA using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 6 hours, achieving 100% conversion.[3][4]

-

Product Recovery: Upon completion of the reaction, the immobilized enzyme is separated from the product by simple filtration. The recovered enzyme can be washed and reused for subsequent batches.

-

Purification: The liquid product, this compound, is typically of high purity and may not require further purification. If necessary, any unreacted starting materials can be removed by vacuum distillation.

Visualizations

Synthesis Pathways

References

In Vitro Toxicological Profile of Diisononyl Adipate (DINA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro toxicological profile of Diisononyl Adipate (B1204190) (DINA), a non-phthalate plasticizer used primarily to enhance flexibility in PVC products. A thorough review of available scientific literature indicates that DINA consistently demonstrates a lack of genotoxic potential across a standard battery of in vitro assays, including bacterial reverse mutation tests, mammalian cell gene mutation assays, and chromosomal aberration tests. However, publicly available data on its specific in vitro cytotoxicity and endocrine disruption potential is limited. This document summarizes key quantitative data, details the experimental protocols for pivotal assays, and presents visual workflows and logical diagrams to support further research and safety assessment.

Introduction to Diisononyl Adipate (DINA)

This compound (DINA) is the diester of isononyl alcohol and adipic acid. As a high molecular weight adipate, it serves as a plasticizer in various polymer applications, particularly in polyvinyl chloride (PVC). It is often used to improve low-temperature flexibility in products. Given the regulatory scrutiny and health concerns surrounding some ortho-phthalate plasticizers, alternative compounds like DINA are of significant interest to manufacturers and regulatory bodies. A clear understanding of its toxicological profile is therefore essential for risk assessment and the development of safer materials. This guide focuses exclusively on the in vitro data to provide insights into DINA's intrinsic potential to induce toxicity at the cellular level.

Cytotoxicity Profile

Direct in vitro studies exclusively focused on the cytotoxicity of DINA are not extensively reported in the reviewed literature. However, an indication of its low cytotoxic potential can be inferred from the high concentrations tested in genotoxicity and other assays where cell viability is a prerequisite. For instance, concentrations up to 1000 µg/mL in V79 Chinese hamster lung fibroblasts and 92 mg/mL in L5178Y mouse lymphoma cells did not produce cytotoxicity sufficient to invalidate the assays[1].

Table 2.1: Highest Tested Concentrations of DINA in Non-Cytotoxicity Assays

| Assay Type | Cell Line | Highest Concentration Tested | Metabolic Activation | Reference |

| Micronucleus Assay | V79 Chinese Hamster Lung | 1000 µg/mL | With and Without | [1] |

| Mammalian Gene Mutation | L5178Y Mouse Lymphoma | 92 mg/mL | With and Without | [1] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., CHO-K1, HepG2) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

Compound Exposure: Prepare serial dilutions of DINA in the appropriate cell culture medium. Remove the old medium from the wells and add the DINA dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualization: MTT Assay Workflow

Genotoxicity Assessment

DINA has been evaluated in a battery of in vitro genotoxicity tests to assess its potential to cause direct or indirect DNA damage. The collective evidence from these studies indicates that DINA is not genotoxic in vitro.[1][2]

Table 3.1: Summary of In Vitro Genotoxicity Studies on DINA

| Assay Type | Test System | Concentration Range | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | Up to 1000 µ g/plate | With & Without | Negative | [1][2] |

| Bacterial Reverse Mutation (Ames) | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | Up to 5000 µ g/plate | With & Without | Negative | [1] |

| Mammalian Gene Mutation | L5178Y Mouse Lymphoma TK+/- | Up to 92 mg/mL | With & Without | Negative | [1][2] |

| Chromosomal Aberration (Micronucleus) | V79 Chinese Hamster Lung Fibroblasts | Up to 1000 µg/mL | With & Without | Negative | [1] |

| Cell Transformation | BALB/3T3 Cells | Not specified | Not specified | Negative | [2] |

| Cell Transformation | Syrian Hamster Embryo (SHE) Cells | Not specified | Not specified | Negative | [2] |

Experimental Protocols

The Ames test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A positive result is recorded if the test chemical causes a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.

-

Strain Selection: Use a range of strains to detect different types of mutations (e.g., TA98 for frameshift, TA100 for base-pair substitution).

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.

-

Exposure (Plate Incorporation Method): Add the test chemical at various concentrations, the bacterial culture, and (if required) the S9 mix to molten top agar (B569324). Pour this mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the solvent control indicates a mutagenic effect.

This test identifies substances that cause chromosomal damage by detecting micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Cell Culture: Culture suitable mammalian cells (e.g., V79, CHO, L5178Y) to a desired confluency.

-

Exposure: Treat the cells with DINA at multiple concentrations, with and without S9 metabolic activation. The treatment duration is typically 3-6 hours with S9 and up to one full cell cycle length without S9.

-

Cytochalasin B Block: Add Cytochalasin B to block cytokinesis (cytoplasm division) without preventing nuclear division. This allows for the easy identification of once-divided cells, which appear as binucleated cells.

-

Harvest and Staining: After an appropriate recovery period, harvest the cells, fix them, and stain the cytoplasm and nuclei with a fluorescent dye (e.g., Acridine Orange) or a DNA-specific stain (e.g., Giemsa, DAPI).

-

Analysis: Using a microscope, score a predetermined number of binucleated cells (e.g., 1000 per concentration) for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Visualizations: Genotoxicity Assay Workflows

Endocrine Disruption Potential

Endocrine disrupting chemicals (EDCs) can interfere with the body's hormonal systems. Key in vitro assays for EDCs assess interactions with nuclear receptors, such as the estrogen receptor (ER) and androgen receptor (AR). Despite concerns over phthalates, a comprehensive literature search revealed a significant data gap for the in vitro endocrine disruption potential of diisononyl adipate (DINA). Most available studies focus on diisononyl phthalate (DINP).

Table 4.1: Summary of In Vitro Endocrine Disruption Data for DINA

| Assay Type | Target | Result |

| Estrogen Receptor (ER) Binding | Estrogen Receptor α/β | No Data Available |

| Estrogen Receptor (ER) Transactivation | Estrogenic Activity | No Data Available |

| Androgen Receptor (AR) Binding | Androgen Receptor | No Data Available |

| Androgen Receptor (AR) Transactivation | Androgenic/Anti-Androgenic Activity | No Data Available |

| Steroidogenesis Assay (e.g., H295R) | Hormone Production | No Data Available |

Experimental Protocol: ER Transactivation Luciferase Reporter Assay

This assay determines if a chemical can bind to the estrogen receptor and activate the transcription of a reporter gene, indicating estrogenic activity.

-

Cell Line: Use a mammalian cell line (e.g., HeLa, HEK293) stably or transiently transfected with two plasmids: one expressing the human estrogen receptor (hERα) and another containing a reporter gene (e.g., firefly luciferase) downstream of an estrogen response element (ERE) promoter.

-

Cell Seeding: Plate the transfected cells in an opaque 96-well plate and allow them to attach.

-

Compound Exposure: Treat the cells with various concentrations of DINA for 18-24 hours. Include a vehicle control, a positive control (e.g., 17β-estradiol), and an antagonist control if assessing anti-estrogenicity.

-

Cell Lysis: After incubation, wash the cells with PBS and add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

-

Luminescence Reading: Add a luciferase substrate (e.g., D-luciferin) to the cell lysate. The luciferase enzyme catalyzes the oxidation of the substrate, producing light. Measure the luminescence intensity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal (often to a co-transfected control reporter like Renilla luciferase) and calculate the fold induction over the vehicle control. A dose-dependent increase in luminescence indicates estrogen receptor agonism.

Visualization: Reporter Gene Assay Workflow

Summary and Conclusion

The available in vitro toxicological data for this compound (DINA) centers primarily on its genotoxic potential. The consistent negative findings across multiple, mechanistically distinct assays—including the Ames test, a mammalian gene mutation assay, a micronucleus assay, and cell transformation assays—provide strong evidence that DINA does not directly damage genetic material or induce mutagenic or clastogenic effects at the cellular level.

However, there is a pronounced lack of publicly accessible in vitro data regarding its potential for cytotoxicity and endocrine disruption. While its low cytotoxicity can be inferred from the high concentrations used in genotoxicity studies, dedicated dose-response studies are needed for a complete profile. The absence of data on its interaction with key hormonal pathways, such as the estrogenic and androgenic systems, represents a significant knowledge gap that should be addressed to complete a modern safety assessment. Future research should prioritize these areas to fully characterize the in vitro toxicological profile of DINA.

Visualization: Overall Assessment of DINA In Vitro Toxicology

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Diisononyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of diisononyl adipate (B1204190) (DINA), a plasticizer used as an alternative to some regulated phthalates. This document summarizes key quantitative data, details experimental protocols for assessing its environmental persistence, and visualizes the core processes and pathways involved in its degradation.

Physicochemical Properties and Environmental Distribution

Diisononyl adipate (CAS No. 33703-08-1) is a colorless, oily liquid with low water solubility and a high octanol-water partition coefficient (log K_ow_), indicating its tendency to partition to soil and sediment rather than remaining in water.[1] Its low vapor pressure suggests that volatilization to the atmosphere is not a significant environmental transport pathway.[1] Due to these properties, DINA released into the environment is expected to predominantly reside in soil and sediment.

Environmental Degradation Pathways

The primary degradation pathways for DINA in the environment are biodegradation and, to a lesser extent, hydrolysis. Photolysis is not considered a major degradation route in aquatic environments.

2.1. Biodegradation

DINA is considered to be readily biodegradable.[2][3] Microbial action is the principal mechanism for its breakdown in soil, sediment, and water treatment systems. The initial step in the biodegradation of DINA involves the enzymatic hydrolysis of the ester bonds, leading to the formation of monoisononyl adipate (MINA) and subsequently adipic acid and isononyl alcohol.[4][5] These intermediates are then further metabolized by microorganisms. Several bacterial species have been identified that can degrade related phthalates and are likely involved in the degradation of adipates like DINA.[6]

2.2. Hydrolysis

2.3. Photolysis

Direct photolysis of DINA in aquatic environments is not expected to be a significant degradation process due to its low light absorption in the environmentally relevant UV spectrum.

Quantitative Data on Environmental Fate

The following tables summarize the available quantitative data on the environmental fate of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 398.63 g/mol | [2] |

| Water Solubility | 2.2 x 10⁻⁴ mg/L at 20°C | [1] |

| Vapor Pressure | 2.2 x 10⁻⁵ mmHg (estimated) | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 9.24 | [1] |

| Henry's Law Constant | 2.9 x 10⁻⁵ atm-m³/mole | [1] |

| Organic Carbon-Normalised Adsorption Coefficient (K_oc_) | 5.15 (log value) | [3] |

Table 2: Biodegradation Data for this compound

| Study Type | Conditions | Degradation | Half-life | Reference |

| Ready Biodegradability | Aerobic, activated sludge | Readily biodegradable | - | [2][3] |

Note: Specific percentages and half-lives for DINA biodegradation were not consistently available across the search results, which often referred to the general classification of "readily biodegradable." More detailed studies are available for the related compound, diisononyl phthalate (B1215562) (DINP).[7]

Table 3: Bioaccumulation and Ecotoxicity Data

| Parameter | Value | Organism | Reference |

| Bioconcentration Factor (BCF) | 27 | - | [3] |

| Aquatic Toxicity | Non-toxic to harmful to aquatic life with long lasting effects | Aquatic organisms | [2][3] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of substances like DINA. The following sections outline generalized methodologies based on standard testing guidelines.

4.1. Aerobic Biodegradation in Water: OECD 301B (CO₂ Evolution Test)

This test method evaluates the ready biodegradability of a chemical by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.

Methodology:

-

Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, washed, and resuspended in a mineral salt medium.

-

Test Setup: The test substance (DINA) is added as the sole source of organic carbon to the mineral salt medium containing the inoculum in sealed vessels. Control vessels contain only the inoculum, and reference vessels contain a readily biodegradable substance like sodium benzoate.

-

Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.

-

CO₂ Measurement: The CO₂ evolved from the biodegradation process is trapped in a barium hydroxide (B78521) or sodium hydroxide solution, and the amount is determined by titration or with a total organic carbon (TOC) analyzer.

-

Data Analysis: The percentage of biodegradation is calculated based on the ratio of the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test period.

4.2. Soil Adsorption/Desorption: OECD 106

This study determines the adsorption and desorption potential of a chemical in soil, which is crucial for predicting its mobility and distribution in the terrestrial environment.

Methodology:

-

Soil Selection: A range of well-characterized soils with varying organic carbon content, pH, and texture are selected.

-

Test Substance Preparation: A solution of radiolabeled or non-radiolabeled DINA in a suitable solvent (e.g., calcium chloride solution) is prepared.

-

Adsorption Phase: The soil is equilibrated with the DINA solution for a defined period (e.g., 24 hours) with agitation. The concentration of DINA in the solution is measured before and after equilibration to determine the amount adsorbed to the soil.

-

Desorption Phase: The soil from the adsorption phase is subjected to successive extractions with a fresh solution to determine the amount of DINA that desorbs.

-

Data Analysis: The adsorption coefficient (K_d_) and the organic carbon-normalized adsorption coefficient (K_oc_) are calculated. A high K_oc_ value indicates strong adsorption to soil and low mobility.

Visualizations

5.1. Environmental Fate Pathways of this compound

Caption: Environmental fate pathways of this compound (DINA).

5.2. Experimental Workflow for a Biodegradation Study (OECD 301B)

Caption: Workflow for an aerobic biodegradation study of DINA.

5.3. Factors Influencing DINA Degradation

Caption: Key factors influencing the degradation rate of DINA.

References

- 1. cpsc.gov [cpsc.gov]

- 2. This compound — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]

- 3. chemos.de [chemos.de]

- 4. This compound (DINA) [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Biodegradation of a phthalate plasticizer, di-isononyl phthalate (DINP), by Sphingobium chungbukense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

diisononyl adipate CAS number and regulatory information

An In-depth Technical Guide on Diisononyl Adipate (B1204190) (DINA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl adipate (DINA) is a high molecular weight adipate ester primarily utilized as a plasticizer. It is valued for its ability to impart flexibility and stability to polymers, particularly at low temperatures. As regulatory scrutiny of certain ortho-phthalate plasticizers has intensified, DINA has emerged as a common alternative in various applications, including in polyvinyl chloride (PVC) products.[1][2] This technical guide provides a comprehensive overview of DINA, focusing on its chemical identity, physicochemical properties, regulatory status, and toxicological profile, presented in a manner conducive to research and professional evaluation.

Chemical Identity and Physicochemical Properties

This compound is a complex mixture of branched-chain isomers. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 33703-08-1 | [3][4][5] |

| EC Number | 251-646-7 | [1][6] |

| Molecular Formula | C24H46O4 | [4][5] |

| Molecular Weight | 398.62 g/mol | [1][4][5] |

| Physical State | Colorless, oily liquid | [4][5] |

| Boiling Point | 232 - 233 °C | [4] |

| Melting Point | -60 °C | [4] |

| Density | 0.92 g/cm³ (at 20 °C) | [1] |

| Water Solubility | 2.2x10-4 mg/L at 20°C | [4] |

| log Kow (Octanol-Water Partition Coefficient) | 9.24 | [4] |

Regulatory and Safety Overview

The regulatory landscape for this compound is multifaceted, with classifications and assessments varying by region and agency. This section provides a summary of key regulatory information and hazard classifications.

European Union

Under the Regulation (EC) No 1272/2008 (CLP), this compound is classified with the following hazards:

-

Eye Irritation (Category 2) , with the hazard statement H319: Causes serious eye irritation.[3]

-

Skin Sensitization (Category 1) , with the hazard statement H317: May cause an allergic skin reaction.[3]

-

Chronic Aquatic Hazard (Category 3) , with the hazard statement H412: Harmful to aquatic life with long lasting effects.[3]

This compound is registered under the REACH regulation.[6][7]

United States

In the United States, the Consumer Product Safety Commission (CPSC) has reviewed the toxicity of DINA. A 2019 staff statement, based on a report from the University of Cincinnati, concluded that the available animal data were sufficient to determine that DINA is not acutely toxic under the Federal Hazardous Substances Act (FHSA) following single oral or dermal exposures.[4] However, no data were available for acute inhalation toxicity.[4]

The Environmental Protection Agency (EPA) lists this compound under the Toxic Substances Control Act (TSCA).[7] It is important to distinguish this compound (DINA) from diisononyl phthalate (B1215562) (DINP), which is a different substance and has undergone a separate risk evaluation by the EPA that identified unreasonable risks to human health.[8]

Other Regions

DINA is also listed on chemical inventories in other regions, including:

-

Australia: Australian Inventory of Industrial Chemicals (AICIS).[7]

-

New Zealand: Does not have an individual approval but may be used under an appropriate group standard.[7]

The following diagram illustrates the logical flow of hazard identification for DINA based on available safety data sheets.

Toxicological Profile

The toxicological database for this compound indicates a low order of acute toxicity but highlights concerns regarding eye and skin sensitization.

Acute Toxicity

-

Oral: The oral LD50 in rats is reported to be >10,000 mg/kg, indicating low acute toxicity via ingestion.[4]

-

Dermal: The dermal LD50 in rabbits is >3,160 mg/kg.[4] No deaths or signs of systemic toxicity were observed at this dose, though mild redness and swelling were noted.[4]

-

Inhalation: No studies on the acute inhalation toxicity of DINA were found.[4]

Irritation and Sensitization

-

Skin Irritation: Data from studies in rabbits suggest that DINA is not a skin irritant.[4]

-

Eye Irritation: DINA is classified as causing serious eye irritation.[3]

-

Skin Sensitization: It is classified as a skin sensitizer, meaning it may cause an allergic reaction upon contact with the skin.[3]

Repeated Dose Toxicity

Subchronic oral dose studies have been conducted in rats and dogs. In rats, a non-adverse increase in relative kidney weight was observed at 500 mg/kg-day.[4] In dogs, undefined histopathological changes in the kidneys were reported at higher doses.[4]

Genotoxicity and Carcinogenicity

-

Genotoxicity: DINA has tested negative for gene mutation in both bacterial and mammalian cells, as well as for clastogenicity in mammalian cells.[4]

-

Carcinogenicity: DINA has not been tested for carcinogenicity.[4]

Reproductive and Developmental Toxicity

There are no available studies on the reproductive or developmental toxicity of this compound.[2][4]

The following table summarizes the key toxicological endpoints for DINA.

| Endpoint | Species | Route | Result | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | LD50 > 10,000 mg/kg | [4] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 > 3,160 mg/kg | [4] |

| Skin Irritation | Rabbit | Dermal | Not irritating | [4] |

| Eye Irritation | - | - | Causes serious eye irritation | [3] |

| Skin Sensitization | - | - | May cause an allergic skin reaction | [3] |

| Genotoxicity | - | In vitro | Negative in bacterial and mammalian cell assays | [4] |

| Carcinogenicity | - | - | Not tested | [4] |

| Reproductive/Developmental Toxicity | - | - | Not tested | [2][4] |

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in this guide are not publicly available in the referenced summary documents. Regulatory submissions to agencies like ECHA contain study summaries, but the full, detailed methodologies are typically proprietary to the registrants. For researchers requiring specific experimental details, it is recommended to consult the primary scientific literature or contact the entities that commissioned the studies.

Human Metabolism

Recent research has begun to elucidate the human metabolism of DINA. A study identified three specific monoester metabolites in urine: mono(hydroxy-isononyl) adipate (OH-MINA), mono(oxo-isononyl) adipate (oxo-MINA), and mono(carboxy-isooctyl) adipate (cx-MIOA).[2] These findings provide a basis for developing biomarkers to assess human exposure to DINA.[2]

The logical workflow for assessing the risk of a chemical like DINA under a framework such as the Federal Hazardous Substances Act (FHSA) is depicted below.

Conclusion

This compound has a well-defined chemical identity and a toxicological profile characterized by low acute toxicity but with identified hazards of eye irritation and skin sensitization. Significant data gaps exist, particularly concerning its potential for carcinogenicity and reproductive or developmental effects. As DINA is used as an alternative to other plasticizers, continued research into its long-term health effects and environmental fate is warranted. Professionals in research and drug development should be aware of its sensitizing properties and handle it in accordance with the safety precautions outlined in its Safety Data Sheet.

References

- 1. Diisononyladipat – Wikipedia [de.wikipedia.org]

- 2. Quantitative investigation of the urinary excretion of three specific monoester metabolites of the plasticizer this compound (DINA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. cpsc.gov [cpsc.gov]

- 5. hbchemical.com [hbchemical.com]

- 6. Registration Dossier - ECHA [echa.europa.eu]

- 7. This compound | C24H46O4 | CID 6427097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

An In-depth Technical Guide to the Mechanism of Action of Diisononyl Adipate (DINA) as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diisononyl adipate (B1204190) (DINA) is a high molecular weight, branched-chain adipate ester that serves as a primary plasticizer for polyvinyl chloride (PVC) and other polymeric systems. Its principal mechanism of action involves the disruption of intermolecular forces between polymer chains, thereby increasing flexibility, reducing the glass transition temperature (Tg), and enhancing the processability of the polymer. This technical guide provides a comprehensive overview of the molecular mechanism of DINA as a plasticizer, its impact on the mechanical and thermal properties of PVC, and detailed protocols for its evaluation.

Core Mechanism of Action

The plasticizing effect of Diisononyl Adipate (DINA) in a polymer matrix, most notably PVC, is a physical phenomenon rooted in the principles of polymer science. The mechanism can be understood through the "lubricity theory" and the "gel theory."

-

Lubricity Theory: This theory posits that the relatively small and flexible DINA molecules intersperse themselves between the long, rigid polymer chains.[1] This creates a shielding effect, reducing the strong intermolecular van der Waals forces that hold the polymer chains together in a rigid structure.[1] The DINA molecules act as molecular lubricants, allowing the polymer chains to slide past one another more easily, which imparts flexibility to the material.

-

Gel Theory: This theory suggests that the plasticizer and polymer form a three-dimensional gel-like structure. The DINA molecules solvate segments of the polymer chains, breaking the polymer-polymer bonds and forming weaker polymer-plasticizer interactions. This process effectively increases the "free volume" within the polymer matrix, which is the space not occupied by the polymer chains themselves. This increased free volume enhances segmental mobility of the polymer chains, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility.

The branched isononyl chains of DINA contribute to its effectiveness by creating greater steric hindrance, which further separates the polymer chains and enhances its plasticizing efficiency, particularly at low temperatures.

Data Presentation: Quantitative Effects of DINA on PVC Properties

The addition of DINA to PVC formulations results in predictable and quantifiable changes in the material's physical properties. The following tables summarize the typical effects of DINA and other adipate plasticizers on key performance indicators of PVC. It is important to note that specific values can vary depending on the grade of PVC resin, the presence of other additives, and the processing conditions.

Table 1: Effect of Adipate Plasticizers on the Glass Transition Temperature (Tg) of PVC

| Plasticizer | Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Test Method |

| Unplasticized PVC | 0 | ~80-85 | DSC |

| This compound (DINA) | 40 | ~ -35 to -45 | DSC[2] |

| Di(2-ethylhexyl) adipate (DEHA/DOA) | 40 | ~ -40 to -50 | DSC[2] |

| Polymeric Adipate | 40 | ~ -20 to -30 | DSC[2] |

Table 2: Mechanical Properties of PVC Plasticized with Adipate Esters

| Property | Unplasticized PVC | PVC + DINA (Typical) | PVC + DEHA/DOA (Typical) | Test Method |

| Tensile Strength (MPa) | ~40-50 | Decreases with increasing concentration | Decreases with increasing concentration | ASTM D638 / ISO 527-3 |

| Elongation at Break (%) | <10 | Increases significantly with concentration | Increases significantly with concentration | ASTM D638 / ISO 527-3 |

| Hardness (Shore A/D) | High (Shore D) | Decreases with increasing concentration (Shore A) | Decreases with increasing concentration (Shore A) | ASTM D2240 |

Table 3: Migration and Volatility of Adipate Plasticizers from PVC

| Property | This compound (DINA) | Di(2-ethylhexyl) adipate (DEHA/DOA) | Polymeric Adipate | Test Method |

| Volatility (Weight Loss, %) | Moderate[2] | High[2] | Low[2] | ISO 176 |

| Migration into Hexane (%) | Moderate[2] | High[2] | Low[2] | ISO 177 |

Experimental Protocols

The evaluation of DINA's performance as a plasticizer involves a suite of standardized tests to characterize the thermal, mechanical, and migration properties of the plasticized PVC.

Preparation of PVC Formulations

A consistent and reproducible method for preparing PVC test specimens is crucial for accurate evaluation.

Objective: To prepare homogeneous PVC sheets with varying concentrations of DINA.

Materials & Equipment:

-

PVC resin (e.g., K-value 67-70)

-

This compound (DINA)

-

Thermal stabilizer (e.g., Ca/Zn or organotin-based)

-

High-speed mixer

-

Two-roll mill

-

Hydraulic press with heated platens and a picture-frame mold

Procedure:

-

Dry Blending: In a high-speed mixer, combine the PVC resin and thermal stabilizer. Mix until a uniform powder is obtained.

-

Plasticizer Addition: While mixing, gradually add the desired amount of DINA (e.g., 30, 40, 50 parts per hundred of resin - phr). Continue mixing until the DINA is fully absorbed by the PVC resin, resulting in a free-flowing dry blend.[3]

-

Melt Compounding: Transfer the dry blend to a two-roll mill preheated to 160-170°C.[2]

-

Milling: Continuously cut and fold the material on the rolls to ensure a homogeneous melt. This process typically takes 5-10 minutes.

-

Sheet Formation: Once the melt is uniform, remove the sheet from the mill.

-

Compression Molding: Place the milled sheet into a picture-frame mold of the desired thickness and place it in a hydraulic press preheated to 170-180°C.

-

Molding Cycle: Apply low pressure for a few minutes to allow the material to flow and fill the mold. Then, increase the pressure to approximately 10 MPa and hold for 5-7 minutes.

-

Cooling: Cool the mold under pressure to below 50°C before removing the molded sheet.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is used to measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of thermal transitions like the Tg.[4]

Objective: To determine the glass transition temperature of DINA-plasticized PVC.

Materials & Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Crimper press

-

Molded PVC sample

Procedure:

-

Sample Preparation: Cut a small, uniform disc (5-10 mg) from the molded PVC sheet.

-

Encapsulation: Place the sample disc into a hermetic aluminum pan and seal it with a lid using a crimper press. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected Tg (e.g., -80°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the Tg (e.g., 120°C).[5]

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan using the same parameters. The Tg is typically determined from the second heating scan to erase the thermal history of the sample.[6]

-

-

Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve.

Tensile Properties Testing (ASTM D882 / ISO 527-3)

Tensile testing provides information about the strength and ductility of a material under tension. For thin films (<1 mm), ASTM D882 or ISO 527-3 are the relevant standards.[7][8]

Objective: To measure the tensile strength and elongation at break of DINA-plasticized PVC films.

Materials & Equipment:

-

Universal Testing Machine (UTM) with a suitable load cell

-

Pneumatic or mechanical grips with flat or serrated faces

-

Extensometer (for precise strain measurement)

-

Specimen cutting die or a sharp, clean cutting tool

Procedure:

-

Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the molded PVC sheet according to the dimensions specified in the chosen standard (e.g., ASTM D882 specifies strip specimens).[9] Ensure the edges are smooth and free of nicks.

-

Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% RH) for at least 40 hours prior to testing.[9]

-

Test Setup:

-

Set the grip separation (gauge length) on the UTM.

-

Secure the specimen in the grips, ensuring it is aligned vertically and not twisted.

-

-

Testing:

-

Apply a tensile load at a constant rate of crosshead movement as specified in the standard.

-

Record the force and elongation data until the specimen breaks.

-

-

Data Analysis:

Plasticizer Migration Testing (ISO 177)

This test determines the tendency of a plasticizer to migrate from a plastic material into an absorbent material upon contact.

Objective: To quantify the migration of DINA from PVC.

Materials & Equipment:

-

Air-circulating oven

-

Analytical balance (accurate to 0.1 mg)

-

Circular die (50 mm diameter)

-

Absorbent material (e.g., activated carbon or a specified polymer sheet)

-

Glass plates

Procedure:

-

Specimen Preparation: Cut circular test specimens (50 mm diameter) from the conditioned PVC sheet.

-

Initial Weighing: Accurately weigh each test specimen (m1).

-

Assembly: Place the test specimen between two layers of the absorbent material. Place this "sandwich" between two glass plates to ensure uniform contact.

-

Heating: Place the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

-

Final Weighing: After the heating period, remove the assembly from the oven and allow it to cool to room temperature in a desiccator. Carefully separate the PVC specimen from the absorbent material and reweigh the PVC specimen (m2).

-

Calculation: The percentage of plasticizer migration is calculated as: Migration (%) = [(m1 - m2) / m1] x 100

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Molecular mechanism of DINA plasticization in PVC.

Experimental Workflows

Caption: Workflow for evaluating the performance of DINA as a PVC plasticizer.

References

- 1. PVC Compounding Explained: Formulation, Additives & Techniques - Hywax [hywax.com]

- 2. benchchem.com [benchchem.com]

- 3. indianvinylcouncil.com [indianvinylcouncil.com]

- 4. tainstruments.com [tainstruments.com]

- 5. hitachi-hightech.com [hitachi-hightech.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. zwickroell.com [zwickroell.com]

- 8. testresources.net [testresources.net]

- 9. micomlab.com [micomlab.com]

A Comprehensive Technical Guide to the Solubility of Diisononyl Adipate (DINA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisononyl adipate (B1204190) (DINA) is a high-molecular-weight, branched-chain plasticizer belonging to the adipate ester family. It is a colorless, oily liquid known for its excellent low-temperature flexibility and good compatibility with a variety of polymers, most notably polyvinyl chloride (PVC). In the context of research, drug development, and advanced material science, a thorough understanding of DINA's solubility in various solvents is critical for formulation development, purification processes, and toxicological studies. This guide provides a detailed overview of the solubility characteristics of DINA, experimental protocols for its determination, and a summary of available data.

Solubility Profile of Diisononyl Adipate

This compound's solubility is governed by the principle of "like dissolves like." As a non-polar ester, it exhibits high solubility in non-polar organic solvents and is largely immiscible with polar solvents like water.

Aqueous Solubility

DINA is practically insoluble in water.[1] This low aqueous solubility is a key characteristic, influencing its environmental fate and bioavailability. Quantitative studies have reported the water solubility of DINA to be approximately 3.2 µg/L at 22°C .

Solubility in Organic Solvents

Quantitative Solubility Data

Precise, quantitative solubility data for DINA in a wide range of organic solvents is not extensively published in peer-reviewed literature. The following table summarizes the available information. Researchers are advised to determine solubility for their specific solvent systems and conditions experimentally.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Citation |

| Water | Polar Protic | 3.2 µg/L | 22 | |

| Chloroform (B151607) | Chlorinated | Sparingly Soluble | Not Specified | [3][4][5] |

| Ethyl Acetate | Ester | Sparingly Soluble | Not Specified | [3][4][5] |

| Alcohol (general) | Polar Protic | Soluble | Not Specified | [6] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid analyte, such as DINA, in a solvent. This method is based on the principle of reaching equilibrium saturation and then quantifying the dissolved analyte.

Materials

-

This compound (DINA), analytical grade

-

Selected solvents, analytical or HPLC grade

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of DINA to a known volume of the solvent in a sealed container (e.g., a volumetric flask or a screw-cap vial). The exact amount of excess will depend on the expected solubility and should be enough to ensure that a separate phase of undissolved DINA is visible.

-

Place the sealed container in a thermostatically controlled shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Phase Separation:

-

After the equilibration period, allow the mixture to stand undisturbed at the same constant temperature to allow for the separation of the undissolved DINA.

-

To ensure complete separation of the undissolved solute, centrifuge the mixture at a controlled temperature.

-

-

Sample Collection and Dilution:

-

Carefully extract an aliquot of the clear, saturated supernatant using a pipette. To avoid disturbing the undissolved layer, it is advisable to take the sample from the upper portion of the supernatant.

-

To prevent the precipitation of the solute due to temperature changes, the sampling should be performed quickly.

-

Filter the collected aliquot through a chemically compatible syringe filter to remove any remaining micro-particles.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of DINA in the chosen solvent of known concentrations.

-

Analyze the standard solutions and the diluted sample aliquot using a suitable analytical method, such as GC-FID or HPLC.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of DINA in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of DINA in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

References

- 1. This compound (DINA) [benchchem.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. This compound CAS#: 33703-08-1 [m.chemicalbook.com]

- 4. This compound | 33703-08-1 [chemicalbook.com]

- 5. 33703-08-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]